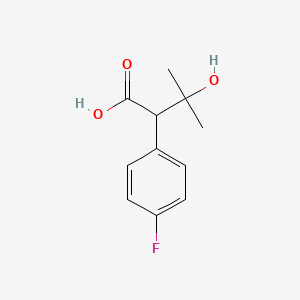
2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid
Cat. No. B8380004
Key on ui cas rn:
193673-85-7
M. Wt: 212.22 g/mol
InChI Key: JGNBZVZXKCHAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05910606
Procedure details


90 g of polyphosphoric acid were placed in a 350 ml sulphonation flask. Then, it was treated dropwise with a solution of 10.0 g (47 mmol) of 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid in 70 ml of CH2CL2 at 20-25°. The viscous, yellow colored mixture was stirred for 2 hours, with the temperature rising to 35°. After hydrolysis with ice-water the mixture was left to stand overnight and then treated with ether. The organic phase was separated, washed 3 times with water, dried over MgSO4, filtered and the filtrate was concentrated. The residue was dissolved in CH2CL2 and the solution was treated with hexane and concentrated on a rotary evaporator until crystallization occurred. After standing at RT for 1 hour the crystals were filtered off under suction and washed with cold hexane. There were obtained 67 g (73%) of 2-(p-fluorophenyl)-3-methylcrotonic acid as a white powder.
[Compound]
Name
polyphosphoric acid
Quantity
90 g
Type
reactant
Reaction Step One

Quantity
10 g
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12](O)([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1>CCOCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[C:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C(C)(C)O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The viscous, yellow colored mixture was stirred for 2 hours, with the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to 35°
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2CL2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was treated with hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator until crystallization
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing at RT for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtered off under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold hexane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 734% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
